tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound with a molecular weight of 261.32 g/mol It is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.
tert-Butyl ester formation: The final step involves esterification to introduce the tert-butyl group, which can be done using tert-butyl alcohol and an acid catalyst.
Chemical Reactions Analysis
tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl and methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, while the pyrazolo[1,5-a]pyrazine core can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate include:
tert-butyl 3-(hydroxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: Differing by the presence of a hydroxymethyl group instead of an ethynyl group.
tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate:
tert-butyl 3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: Contains an iodine atom, which can be used for radiolabeling and imaging studies.
The uniqueness of this compound lies in its ethynyl group, which provides a site for further functionalization and potential covalent interactions with biological targets.
Properties
CAS No. |
2580226-54-4 |
---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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